molecular formula C18H14N4O2 B5320682 2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile

Cat. No. B5320682
M. Wt: 318.3 g/mol
InChI Key: MXDNHEHCUQYOTR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile, also known as ENB-003, is a small molecule inhibitor that has shown promising results in scientific research studies. It has been found to inhibit the growth of cancer cells and has potential applications in cancer therapy.

Mechanism of Action

2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile inhibits the activity of a protein called MDM2, which is known to promote the degradation of the tumor suppressor protein p53. By inhibiting MDM2, this compound stabilizes p53, leading to the activation of cell cycle arrest and apoptosis in cancer cells. This mechanism of action makes this compound a potential therapeutic agent for p53 wild-type cancers.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water can make it challenging to use in certain experiments. Additionally, this compound is not effective in cancers with p53 mutations, limiting its potential applications in cancer therapy.

Future Directions

There are several future directions for the development and application of 2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile. One potential direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of this compound. Another direction is the exploration of this compound in combination therapy with other anti-cancer agents. Additionally, this compound has potential applications in other diseases, such as inflammatory diseases and neurodegenerative diseases, which can be explored in future research studies.
In conclusion, this compound is a promising small molecule inhibitor with potential applications in cancer therapy and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective MDM2 inhibitors and the exploration of this compound in combination therapy and other diseases.

Synthesis Methods

2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can be synthesized using a multi-step process that involves the reaction of 1-ethyl-1H-benzimidazole-2-carbaldehyde with 4-nitrobenzyl bromide, followed by the reaction of the resulting compound with acrylonitrile. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in cancer therapy. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-2-21-17-6-4-3-5-16(17)20-18(21)14(12-19)11-13-7-9-15(10-8-13)22(23)24/h3-11H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDNHEHCUQYOTR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.